3-(N-Boc-N-butylamino)phenylboronic acid

Catalog No.
S813419
CAS No.
925932-71-4
M.F
C15H24BNO4
M. Wt
293.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N-Boc-N-butylamino)phenylboronic acid

CAS Number

925932-71-4

Product Name

3-(N-Boc-N-butylamino)phenylboronic acid

IUPAC Name

[3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid

Molecular Formula

C15H24BNO4

Molecular Weight

293.17

InChI

InChI=1S/C15H24BNO4/c1-5-6-10-17(14(18)21-15(2,3)4)13-9-7-8-12(11-13)16(19)20/h7-9,11,19-20H,5-6,10H2,1-4H3

InChI Key

PWGLYYWIKQFCSS-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)N(CCCC)C(=O)OC(C)(C)C)(O)O

Synthesis and Applications in Suzuki-Miyaura Coupling Reactions:

-(N-Boc-N-butylamino)phenylboronic acid finds application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are palladium-catalyzed cross-coupling reactions between organoboron compounds and organic halides or triflates to form carbon-carbon bonds. 3-(N-Boc-N-butylamino)phenylboronic acid acts as the organoboron component in these reactions, allowing the introduction of a 3-(N-Boc-N-butylamino)phenyl group into the target molecule.

A study published in the Journal of the American Chemical Society describes the synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid and its subsequent utilization in Suzuki-Miyaura coupling reactions to access various biaryl derivatives. []

3-(N-Boc-N-butylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring. Its molecular formula is C₁₅H₂₄BNO₄, and it has a molar mass of approximately 293.166 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the butylamino moiety, which enhances its stability and reactivity in various

  • Wear gloves and safety glasses when handling.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated fume hood.

This compound is primarily utilized in synthetic organic chemistry, particularly in cross-coupling reactions. It serves as a reactant in:

  • Rhodium-catalyzed cross-coupling: This method allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.
  • Palladium-catalyzed Suzuki-Miyaura coupling: A widely used reaction for the synthesis of biaryl compounds, facilitating the attachment of aryl groups to boronic acids .

The presence of the boronic acid group enables this compound to participate in various transformations, including nucleophilic substitutions and electrophilic additions.

The synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid typically involves several steps:

  • Protection of amine: The butylamine is protected using tert-butoxycarbonyl chloride to form the Boc derivative.
  • Formation of phenylboronic acid: A phenylboronic acid derivative is prepared through hydroboration or other methods.
  • Coupling reaction: The Boc-protected amine is then coupled with the phenylboronic acid under suitable catalytic conditions (e.g., palladium or rhodium catalysts) to yield the final product.

These synthetic routes can be optimized based on reaction conditions and desired yields .

3-(N-Boc-N-butylamino)phenylboronic acid finds applications in:

  • Organic Synthesis: As a building block for constructing complex organic molecules via cross-coupling reactions.
  • Drug Development: Potential use in developing pharmaceutical agents due to its biological activity.
  • Material Science: Utilized in creating functional materials that require specific boron functionalities .

Interaction studies involving 3-(N-Boc-N-butylamino)phenylboronic acid focus on its ability to form complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, which is significant for understanding its role in biological systems and potential therapeutic applications. Studies may include:

  • Inhibition assays: Evaluating its effectiveness against specific enzymes.
  • Binding studies: Investigating interactions with proteins or nucleic acids .

Several compounds share structural similarities with 3-(N-Boc-N-butylamino)phenylboronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(N-Boc-aminomethyl)phenylboronic acidContains aminomethyl instead of butylaminoMay exhibit different biological interactions
3-(tert-butoxycarbonyl)phenylboronic acidLacks the butylamine groupSimpler structure; primarily used in similar reactions
4-(N-Boc-N-butylamino)phenylboronic acidSubstituted at the para positionDifferent regioselectivity may affect reactivity

These compounds highlight the unique aspects of 3-(N-Boc-N-butylamino)phenylboronic acid, particularly its specific structural features that could influence its reactivity and biological activity compared to others .

Dates

Modify: 2023-08-15

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